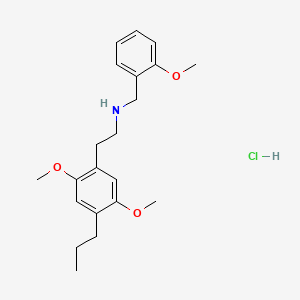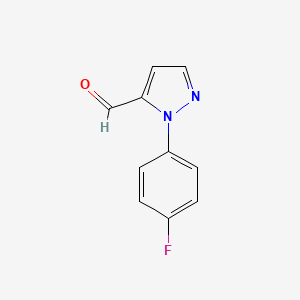
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H7FN2O and its molecular weight is 190.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde and its derivatives are primarily used in the synthesis of various organic compounds. A study by Loh et al. (2013) focused on synthesizing pyrazole compounds and analyzing their structures through X-ray single crystal structure determination. The study detailed the dihedral angles between the pyrazole and the fluoro-substituted rings, providing insights into the compound's spatial configuration (Loh et al., 2013).
Optical and Structural Properties
Mary et al. (2015) investigated the molecular structure, vibrational frequencies, and optical properties of the compound. The study employed experimental and theoretical approaches, including HF and DFT calculations, to analyze the molecule's stability, charge transfer, and potential for nonlinear optics applications. The results highlighted the molecule's potential in phosphodiesterase inhibition (Mary et al., 2015).
Antimicrobial Activity
The compound's derivatives have also been explored for their biological properties. Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The results suggested that the antimicrobial activity was influenced by the type of Schiff base moiety present in the compound (Hamed et al., 2020).
Applications in Organic Light-Emitting Diodes (OLEDs)
Szlachcic et al. (2017) explored the synthesis of 1H-pyrazolo[3,4-b]quinolines, noting their application in organic light-emitting diodes (OLEDs). The study discussed the influence of fluorine-containing substituents on the compounds' parameters, crucial for the performance of OLEDs (Szlachcic et al., 2017).
Drug Efficacy and Molecular Docking
Thangarasu et al. (2019) highlighted the synthesis of pyrazole carbaldehyde derivatives and their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The study underscored the importance of the molecule in novel drug discovery and its potential as a COX-2 inhibitor or anti-inflammatory drug (Thangarasu et al., 2019).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-1-3-9(4-2-8)13-10(7-14)5-6-12-13/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLQTNKEQREVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718974 |
Source


|
| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-93-1 |
Source


|
| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
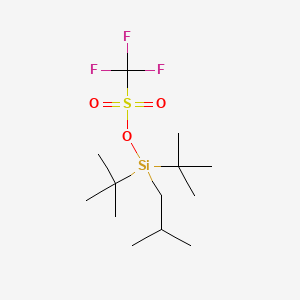
![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)

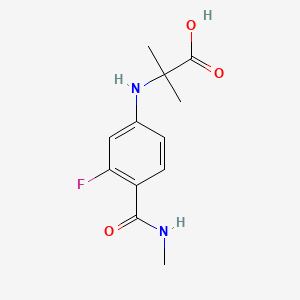


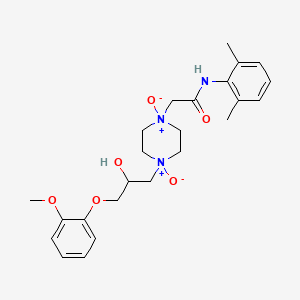
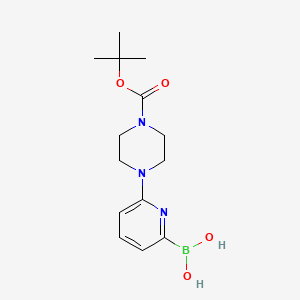
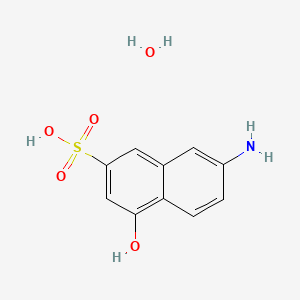
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)

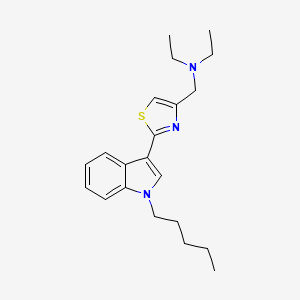
![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)
